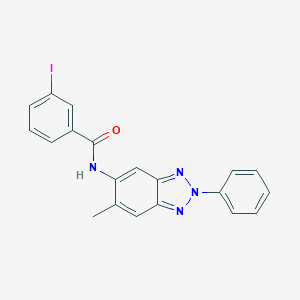
N-(4-methyl-2-pyridinyl)-N'-(2-thienylcarbonyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methyl-2-pyridinyl)-N’-(2-thienylcarbonyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound, in particular, features a pyridine ring substituted with a methyl group and a thiophene ring attached to a thiourea moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-2-pyridinyl)-N’-(2-thienylcarbonyl)thiourea typically involves the reaction of 4-methyl-2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-thienylamine to produce the desired thiourea compound. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-methyl-2-pyridinyl)-N’-(2-thienylcarbonyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the compound can lead to the formation of corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amines, and substituted thioureas. These products can have different properties and applications based on their chemical structure.
Wissenschaftliche Forschungsanwendungen
N-(4-methyl-2-pyridinyl)-N’-(2-thienylcarbonyl)thiourea has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-(4-methyl-2-pyridinyl)-N’-(2-thienylcarbonyl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(4-methyl-2-pyridinyl)-N’-(2-thienylcarbonyl)thiourea include other thiourea derivatives with different substituents on the pyridine and thiophene rings. Examples include:
- N-(4-chloro-2-pyridinyl)-N’-(2-thienylcarbonyl)thiourea
- N-(4-methyl-2-pyridinyl)-N’-(2-furylcarbonyl)thiourea
Uniqueness
The uniqueness of N-(4-methyl-2-pyridinyl)-N’-(2-thienylcarbonyl)thiourea lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the pyridine ring and the thiophene ring attached to the thiourea moiety can result in distinct properties compared to other thiourea derivatives.
Eigenschaften
Molekularformel |
C12H11N3OS2 |
|---|---|
Molekulargewicht |
277.4g/mol |
IUPAC-Name |
N-[(4-methylpyridin-2-yl)carbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C12H11N3OS2/c1-8-4-5-13-10(7-8)14-12(17)15-11(16)9-3-2-6-18-9/h2-7H,1H3,(H2,13,14,15,16,17) |
InChI-Schlüssel |
MEJUVKDBEDNEBI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC=CS2 |
Kanonische SMILES |
CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(2-cycloheptylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B397937.png)
![2-[2-(2-cycloheptylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B397938.png)
![2-[2-(2-cyclooctylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B397942.png)
![2-[3-cycloheptyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B397944.png)
![2-[2-(allylimino)-3-cycloheptyl-4-oxo-1,3-thiazolidin-5-yl]-N-(4-bromophenyl)acetamide](/img/structure/B397945.png)
![3-(benzyloxy)-N-[3-(trifluoromethoxy)phenyl]benzamide](/img/structure/B397946.png)
![2-[3-cycloheptyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B397947.png)
![2-(4-tert-butylphenoxy)-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B397949.png)






